methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The compound likely participates in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The compound’s action, efficacy, and stability would be influenced by various environmental factors. These could include the presence of other reactants, the temperature and pressure of the reaction environment, the pH of the solution, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromophenyl sulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Sulfonylation: Sulfonyl chloride reagents are commonly used for introducing the sulfonyl group.
Electrophilic Substitution: Common electrophiles include halogens (e.g., chlorine, bromine) and nitro groups.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties against RNA and DNA viruses.
Uniqueness
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is unique due to the presence of the bromophenyl sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-11-4-2-3-5-14(11)18(15)23(20,21)13-8-6-12(17)7-9-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOEWPDDBBIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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